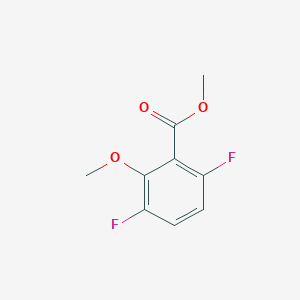

Methyl 3,6-difluoro-2-methoxybenzoate

Overview

Description

“Methyl 3,6-difluoro-2-methoxybenzoate” is a chemical compound with the molecular formula C9H8F2O3 and a molecular weight of 202.15 . It is also known as diflumetorim.

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code:1S/C9H8F2O3/c1-13-8-6(11)4-3-5(10)7(8)9(12)14-2/h3-4H,1-2H3 . This indicates that the molecule contains nine carbon atoms, eight hydrogen atoms, two fluorine atoms, and three oxygen atoms. Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . Other physical and chemical properties such as boiling point, melting point, and solubility are not provided in the search results.Scientific Research Applications

Thermochemical Properties and Computational Analysis

Research focusing on methyl methoxybenzoates, including a study by Flores et al. (2019), involves determining structural and thermochemical properties both experimentally and computationally. This includes combustion and vaporization enthalpies, and standard molar enthalpies of formation. Computational methods, such as the Gaussian G4 composite method, are used to compute gas-phase enthalpies of formation, indicating a blend of experimental and theoretical approaches to understand the chemical characteristics of methoxybenzoates (Flores et al., 2019).

Role in Synthesis of Bioactive Compounds

Derivatives of methoxybenzoates, as explored by Xia et al. (2011), include novel compounds with potential antitumor and antimicrobial activities. These studies underscore the importance of methyl methoxybenzoates in the synthesis and discovery of new bioactive molecules, reflecting on the broader applications of such compounds in medicinal chemistry and drug development (Xia et al., 2011).

Green Chemistry and Catalysis

The research by Deshmukh and Yadav (2017) on the synthesis of dicamba ester, a key intermediate in herbicide production, highlights the role of methyl methoxybenzoates in green chemistry. Utilizing dimethyl carbonate as a green reagent and MgO as a catalyst, this study illustrates the application of such compounds in environmentally friendly chemical synthesis and the exploration of sustainable catalytic processes (Deshmukh & Yadav, 2017).

Exploring Chemical Reactivity

The work by Uranga et al. (2012) on the reactivity of methyl dichlorobenzoates with sulfur-centered nucleophiles through electron transfer reactions showcases the experimental and theoretical study of reactivity patterns. These findings contribute to understanding the chemical behavior of methyl methoxybenzoates and their potential as intermediates in the synthesis of less environmentally impactful herbicides (Uranga et al., 2012).

properties

IUPAC Name |

methyl 3,6-difluoro-2-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O3/c1-13-8-6(11)4-3-5(10)7(8)9(12)14-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVPYZTCBCQNJOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1C(=O)OC)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3,4-difluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1471862.png)

![(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-1-yl)methanamine](/img/structure/B1471865.png)

![3-(Piperazin-1-ylmethyl)benzo[d]isoxazole](/img/structure/B1471869.png)

![1-{[(Morpholin-4-yl)amino]methyl}cyclohexan-1-ol](/img/structure/B1471881.png)

![2-cyclopropyl-8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine](/img/structure/B1471884.png)